Clinafloxacin hydrochloride

描述

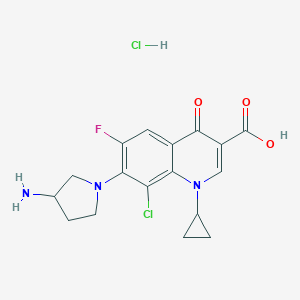

Structure

3D Structure of Parent

属性

IUPAC Name |

7-(3-aminopyrrolidin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClFN3O3.ClH/c18-13-14-10(5-12(19)15(13)21-4-3-8(20)6-21)16(23)11(17(24)25)7-22(14)9-1-2-9;/h5,7-9H,1-4,6,20H2,(H,24,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMACYHMTJHBPOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)N4CCC(C4)N)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70909839 | |

| Record name | 7-(3-Aminopyrrolidin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70909839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105956-99-8 | |

| Record name | 3-Quinolinecarboxylic acid, 7-(3-amino-1-pyrrolidinyl)-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105956-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clinafloxacin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105956998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clinafloxacin hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759859 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-(3-Aminopyrrolidin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70909839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLINAFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G17M59V0FY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Clinafloxacin Hydrochloride's Mechanism of Action Against Topoisomerase IV: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clinafloxacin (B351), a fourth-generation fluoroquinolone, exhibits potent antibacterial activity against a broad spectrum of pathogens, including resistant strains of Streptococcus pneumoniae. Its efficacy is rooted in the dual targeting of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. This technical guide provides a detailed examination of the molecular mechanism by which clinafloxacin hydrochloride inhibits topoisomerase IV. It delves into the biochemical interactions, quantitative inhibition data, relevant experimental methodologies, and the structural basis for its potent activity, offering a comprehensive resource for researchers in antimicrobial drug discovery and development.

Introduction: The Fluoroquinolone-Topoisomerase IV Axis

Bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, are crucial enzymes that modulate DNA topology, facilitating processes such as DNA replication, segregation, and repair.[1][2] Topoisomerase IV, a heterotetrameric enzyme composed of two ParC and two ParE subunits, is primarily responsible for the decatenation of interlinked daughter chromosomes following DNA replication, a critical step for cell division.[2]

Fluoroquinolones exert their bactericidal effects by targeting these enzymes. The fundamental mechanism involves the stabilization of a transient intermediate in the topoisomerase catalytic cycle, the "cleavage complex," in which the enzyme is covalently bound to cleaved DNA.[2] This drug-enzyme-DNA ternary complex obstructs the movement of replication forks and transcription machinery, leading to double-strand DNA breaks and ultimately, cell death.[3] Clinafloxacin, distinguished by a C-8 chlorine substituent, has demonstrated exceptional potency against Gram-positive bacteria, largely attributed to its effective inhibition of both topoisomerase IV and DNA gyrase.[1][4]

The Core Mechanism: Poisoning Topoisomerase IV

The inhibitory action of clinafloxacin against topoisomerase IV is not one of simple competitive or non-competitive inhibition of the enzyme's catalytic activity. Instead, it acts as a "topoisomerase poison." The mechanism can be dissected into the following key stages:

-

Binding to the Enzyme-DNA Complex: Topoisomerase IV first binds to DNA and introduces a transient double-strand break in one DNA segment (the G-gate).

-

Formation of the Ternary Cleavage Complex: Clinafloxacin intercalates into the cleaved DNA at the site of the break and interacts with both the DNA and the ParC subunits of topoisomerase IV. This interaction is mediated by a magnesium ion-water bridge, which is a characteristic feature of fluoroquinolone binding.[5]

-

Stabilization of the Cleavage Complex: The presence of clinafloxacin inhibits the religation of the cleaved DNA strands, effectively trapping the topoisomerase IV on the DNA in a covalent complex.

-

Induction of DNA Damage: The stabilized ternary complex acts as a physical barrier to DNA replication and transcription, leading to the accumulation of double-strand breaks and the induction of the SOS DNA repair system.[3] This accumulation of chromosomal damage is the primary cause of the bactericidal activity of clinafloxacin.

The dual-targeting nature of clinafloxacin, with a modest preference for gyrase in S. pneumoniae, makes the development of high-level resistance more challenging, as mutations in both target enzymes are required for a significant increase in the minimum inhibitory concentration (MIC).[1][4]

Below is a diagram illustrating the logical flow of clinafloxacin's mechanism of action against topoisomerase IV.

Caption: Logical flow of clinafloxacin's inhibitory action on topoisomerase IV.

Quantitative Data: In Vitro Inhibition

The potency of clinafloxacin against Streptococcus pneumoniae topoisomerase IV has been quantified through various in vitro assays. The 50% inhibitory concentration (IC50) and the concentration causing 25% DNA cleavage (CC25) are key metrics for evaluating efficacy.

| Compound | Target Enzyme | Assay Type | IC50 (µg/mL) | CC25 (µg/mL) | Reference |

| Clinafloxacin | Topoisomerase IV | DNA Decatenation | data not available | data not available | [6] |

| DNA Cleavage | data not available | 0.25 | [6] | ||

| DNA Gyrase | DNA Supercoiling | 1.25 | data not available | [6] | |

| DNA Cleavage | 2.5 | data not available | [6] | ||

| Ciprofloxacin | Topoisomerase IV | DNA Decatenation | data not available | data not available | [6] |

| DNA Cleavage | data not available | 2.5 | [6] | ||

| DNA Gyrase | DNA Supercoiling | 25 | data not available | [6] | |

| DNA Cleavage | >80 | data not available | [6] | ||

| Sparfloxacin | Topoisomerase IV | DNA Decatenation | data not available | data not available | [6] |

| DNA Cleavage | data not available | 2.5 | [6] | ||

| DNA Gyrase | DNA Supercoiling | 25 | data not available | [6] | |

| DNA Cleavage | 80 | data not available | [6] |

Note: IC50 values for decatenation and CC25 values for gyrase cleavage for clinafloxacin were not explicitly provided in the cited literature, though the data indicates clinafloxacin's high potency.

The in vivo relevance of this potent in vitro activity is reflected in the low Minimum Inhibitory Concentrations (MICs) of clinafloxacin against S. pneumoniae.

| S. pneumoniae Strain | Genotype | Clinafloxacin MIC (µg/mL) | Reference |

| 7785 (Wild-Type) | gyrA+ parC+ | 0.125 | [1] |

| 2C6, 2C7 | gyrA+ parC (mutant) | 0.25 | [1] |

| 1S1, 1S4 | gyrA (mutant) parC+ | 0.25 | [1] |

| 3C4, 2S1, 2S4 | gyrA (mutant) parC (mutant) | 1.0 | [1] |

Experimental Protocols

The study of clinafloxacin's effect on topoisomerase IV involves several key in vitro experiments. Below are representative methodologies for the DNA decatenation and DNA cleavage assays.

Topoisomerase IV DNA Decatenation Assay

This assay measures the ability of topoisomerase IV to resolve catenated (interlinked) DNA networks, typically kinetoplast DNA (kDNA), into individual minicircles. Inhibition of this activity is observed as a decrease in the amount of decatenated product.

Materials:

-

Purified S. pneumoniae topoisomerase IV (ParC and ParE subunits)

-

Kinetoplast DNA (kDNA)

-

Decatenation Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT, 1 mM ATP, 50 µg/mL bovine serum albumin)

-

This compound stock solution

-

Stop Solution/Loading Dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol)

-

Agarose (B213101) gel (1%) in TBE or TAE buffer

-

DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe)

-

Gel imaging system

Procedure:

-

Prepare reaction mixtures containing decatenation buffer, kDNA, and varying concentrations of clinafloxacin. Include a no-drug control and a no-enzyme control.

-

Initiate the reaction by adding topoisomerase IV to each mixture.

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Terminate the reactions by adding the stop solution/loading dye.

-

Load the samples onto an agarose gel and perform electrophoresis to separate the catenated and decatenated DNA.

-

Stain the gel and visualize the DNA bands under UV light.

-

Quantify the intensity of the decatenated DNA bands to determine the IC50 value of clinafloxacin.

The following diagram illustrates the workflow for the topoisomerase IV decatenation assay.

Caption: Workflow for the topoisomerase IV decatenation assay.

Topoisomerase IV DNA Cleavage Assay

This assay directly measures the formation of the drug-stabilized cleavage complex. It assesses the conversion of supercoiled plasmid DNA into a linear form upon treatment with a denaturing agent (SDS), which traps the covalent complex.

Materials:

-

Purified S. pneumoniae topoisomerase IV

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Cleavage Buffer (e.g., 40 mM Tris-HCl pH 7.5, 6 mM MgCl2, 10 mM DTT, 100 mM potassium glutamate)

-

This compound stock solution

-

SDS solution (10%)

-

Proteinase K

-

Loading Dye

-

Agarose gel (1%) in TBE or TAE buffer

-

DNA stain

-

Gel imaging system

Procedure:

-

Prepare reaction mixtures containing cleavage buffer, supercoiled plasmid DNA, and varying concentrations of clinafloxacin.

-

Add topoisomerase IV to each mixture.

-

Incubate at 37°C for 30-60 minutes to allow for complex formation.

-

Add SDS to a final concentration of 1% to trap the covalent complex, followed by proteinase K to digest the enzyme.

-

Incubate at 45-50°C for 30-60 minutes.

-

Add loading dye and load the samples onto an agarose gel.

-

Perform electrophoresis to separate supercoiled, nicked, and linear DNA.

-

Stain the gel and visualize the DNA bands.

-

Quantify the amount of linear DNA to determine the concentration of clinafloxacin that stimulates DNA cleavage (e.g., CC25).

Structural Insights: The Clinafloxacin Binding Pocket

X-ray crystallography studies of fluoroquinolones in complex with S. pneumoniae topoisomerase IV and DNA have provided invaluable insights into the molecular basis of their inhibitory activity.[7][8][9][10] Although a detailed residue-by-residue interaction map for clinafloxacin is best obtained from the primary crystallographic data, the available literature indicates that:

-

Intercalation: Two molecules of the fluoroquinolone bind in the DNA gate, intercalating between the base pairs at the cleavage site.[8]

-

Key Residues: The binding pocket is formed by residues from the ParC subunit, particularly within the quinolone resistance-determining region (QRDR). In S. pneumoniae, key residues analogous to Ser-79 and Asp-83 in E. coli are critical for quinolone interaction and are common sites for resistance mutations.[1]

-

Water-Metal Ion Bridge: A non-catalytic Mg2+ ion, coordinated by water molecules, bridges the C3-carboxylate and C4-keto groups of the fluoroquinolone to the side chains of the serine and acidic residues in the QRDR of ParC.[5] This bridge is a crucial component of the binding interaction for most clinically relevant fluoroquinolones.

-

Role of the C-8 Substituent: The C-8 chloro group of clinafloxacin is positioned in a way that likely contributes to the overall binding affinity and potency of the drug.[1][11] Substituents at this position can influence the conformation of the drug within the binding pocket and may form additional interactions with the enzyme or DNA.

The following diagram depicts the key components and their relationships within the stabilized ternary complex.

Caption: Key interactions in the ternary complex.

Conclusion

This compound's potent inhibitory action against topoisomerase IV is a cornerstone of its antibacterial efficacy, particularly against Gram-positive pathogens like S. pneumoniae. Its mechanism, centered on the stabilization of the covalent enzyme-DNA cleavage complex, leads to catastrophic DNA damage and cell death. The dual targeting of both topoisomerase IV and DNA gyrase, coupled with its high in vitro potency, underscores its clinical potential and provides a lower propensity for the development of resistance. The structural and mechanistic insights detailed in this guide offer a foundation for the rational design of next-generation fluoroquinolones and other topoisomerase inhibitors to combat the growing threat of antibiotic resistance.

References

- 1. DNA Gyrase and Topoisomerase IV Are Dual Targets of Clinafloxacin Action in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mechanism of inhibition of topoisomerase IV by quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA gyrase and topoisomerase IV are dual targets of clinafloxacin action in Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Topoisomerase IV-quinolone interactions are mediated through a water-metal ion bridge: mechanistic basis of quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Streptococcus pneumoniae DNA Gyrase and Topoisomerase IV: Overexpression, Purification, and Differential Inhibition by Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Breakage-Reunion Domain of Streptococcus pneumoniae Topoisomerase IV: Crystal Structure of a Gram-Positive Quinolone Target | PLOS One [journals.plos.org]

- 10. Exploring the active site of the Streptococcus pneumoniae topoisomerase IV–DNA cleavage complex with novel 7,8-bridged fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DNA topoisomerase targets of the fluoroquinolones: A strategy for avoiding bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]

solubility of Clinafloxacin hydrochloride in aqueous and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Clinafloxacin hydrochloride in various aqueous and organic solvents. The information is compiled from publicly available scientific literature and technical data sheets. This document is intended to serve as a resource for researchers and professionals involved in the development and formulation of pharmaceutical products containing this compound.

Quantitative Solubility Data

The solubility of a drug substance is a critical physicochemical property that influences its bioavailability and formulation development. The following table summarizes the available quantitative and qualitative solubility data for Clinafloxacin and its hydrochloride salt. It is important to note that solubility can be significantly affected by experimental conditions such as temperature, pH, and the use of techniques like sonication. Discrepancies in the reported values may be attributable to variations in these conditions.

| Solvent System | Compound Form | Solubility | Temperature (°C) | pH | Notes |

| Aqueous Solvents | |||||

| Water | This compound | ≥13.13 mg/mL | Not Specified | Not Specified | With ultrasonic treatment. |

| Water | Clinafloxacin | 1 mg/mL (2.73 mM) | Not Specified | Not Specified | Sonication is recommended.[1] |

| Aqueous Buffer | Clinafloxacin | >54.9 µg/mL | Not Specified | 7.4 | Mean of results.[2] |

| Organic Solvents | |||||

| Methanol | Clinafloxacin | ~2 mg/mL | 25 | Not Applicable | [3] |

| DMSO | Clinafloxacin | 1.83 mg/mL (5 mM) | Not Specified | Not Applicable | Sonication is recommended.[1] |

| DMSO | Clinafloxacin | 2 mg/mL (5.47 mM) | 80 | Not Applicable | Requires ultrasonic and warming.[4] |

| DMSO | This compound | Soluble | Not Specified | Not Applicable | [5] |

| DMSO | This compound | Insoluble | Not Specified | Not Applicable | |

| Ethanol | This compound | Insoluble | Not Specified | Not Applicable | |

| 5% TFA | Clinafloxacin | 3.02 mg/mL (8.25 mM) | 25 | Not Applicable | [6] |

Note on Conflicting Data: There are conflicting reports regarding the solubility of Clinafloxacin and its hydrochloride salt in DMSO. While one source indicates insolubility[5], others provide quantitative values, suggesting that solubility can be achieved, possibly with the aid of sonication and heating[1][4]. The hydrochloride salt form is generally expected to enhance aqueous solubility. The solubility of fluoroquinolones as a class is known to be pH-dependent, with higher solubility at acidic and alkaline pH values and lower solubility near their isoelectric point[7][8][9].

Experimental Protocols for Solubility Determination

A standardized and reproducible methodology is crucial for obtaining reliable solubility data. The Equilibrium Solubility Method (Shake-Flask Method) is the gold standard for determining the thermodynamic solubility of a compound.

Principle

An excess amount of the solid drug is added to a specific solvent and agitated in a sealed container at a constant temperature until equilibrium is reached. At equilibrium, the concentration of the dissolved drug in the supernatant represents its solubility in that solvent under the given conditions.

Materials and Equipment

-

This compound powder

-

Selected solvents (e.g., purified water, phosphate (B84403) buffers of various pH, methanol, ethanol, DMSO)

-

Volumetric flasks, pipettes, and other calibrated glassware

-

Analytical balance

-

Shaker or orbital incubator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Vials for sample collection

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)

Detailed Methodology: Shake-Flask Method

-

Preparation of Solvent: Prepare the desired solvent systems. For aqueous solubility, use purified water or buffers of specific pH values.

-

Sample Preparation: Accurately weigh an excess amount of this compound into a series of flasks or vials. The excess solid should be clearly visible throughout the experiment.

-

Incubation: Add a precise volume of the pre-equilibrated solvent to each flask. Seal the flasks to prevent solvent evaporation.

-

Equilibration: Place the flasks in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached[10][11].

-

Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid particles, filter the supernatant using a chemically compatible syringe filter.

-

Dilution: If necessary, dilute the filtered supernatant with the appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method.

Analytical Method for Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for the quantitative analysis of fluoroquinolones in solution[12][13][14][15][16].

Example HPLC Conditions for Fluoroquinolone Analysis

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[14][16].

-

Mobile Phase: A mixture of an acidic buffer (e.g., 0.025 M phosphoric acid adjusted to pH 3.0 with triethylamine) and an organic modifier (e.g., acetonitrile)[16]. A common composition is an 87:13 (v/v) ratio of buffer to acetonitrile[16].

-

Detection Wavelength: UV detection at approximately 278 nm, which is near the absorbance maximum for many fluoroquinolones[14][16].

-

Column Temperature: Maintained at a constant temperature, for example, 30 °C or 35 °C, to ensure reproducibility[14][16].

-

Injection Volume: Typically 10 to 20 µL.

Calibration

A standard calibration curve should be prepared using known concentrations of this compound in the same solvent as the samples. The peak area from the HPLC chromatogram is plotted against the concentration to generate a linear regression model, which is then used to determine the concentration of the unknown samples.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for determining the solubility of this compound using the shake-flask method coupled with HPLC analysis.

Caption: Experimental workflow for solubility determination.

References

- 1. Clinafloxacin | Antibiotic | Antibacterial | TargetMol [targetmol.com]

- 2. Clinafloxacin | C17H17ClFN3O3 | CID 60063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Clinafloxacin - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medkoo.com [medkoo.com]

- 6. selleck.co.jp [selleck.co.jp]

- 7. fip.org [fip.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. enamine.net [enamine.net]

- 11. Multi-lab intrinsic solubility measurement reproducibility in CheqSol and shake-flask methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of quinolone antibiotics in growth media by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rjpbcs.com [rjpbcs.com]

- 14. rjptonline.org [rjptonline.org]

- 15. A simple and sensitive high-performance liquid chromatography method for determination of ciprofloxacin in bioavailability studies of conventional and gastroretentive prolonged-release formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. merckmillipore.com [merckmillipore.com]

Clinafloxacin Hydrochloride: A Technical Overview of Pharmacokinetics and Oral Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pharmacokinetics in Humans

The pharmacokinetics of clinafloxacin (B351) have been evaluated in healthy volunteers and specific patient populations following single and multiple intravenous (IV) and oral administrations.

Data Presentation

The following tables summarize the key pharmacokinetic parameters of clinafloxacin in humans.

Table 1: Single-Dose Pharmacokinetics of Intravenous Clinafloxacin Hydrochloride in Healthy Adults [1]

| Parameter | 50 mg | 100 mg | 200 mg | 400 mg |

| Cmax (µg/mL) | 0.9 ± 0.2 | 1.6 ± 0.3 | 3.3 ± 0.6 | 6.2 ± 1.0 |

| AUC₀-∞ (µg·h/mL) | 3.2 ± 0.6 | 6.0 ± 1.2 | 12.8 ± 2.6 | 25.6 ± 5.2 |

| t½ (h) | 4.9 ± 1.0 | 5.2 ± 1.0 | 5.6 ± 1.2 | 5.8 ± 1.1 |

| CL (mL/min) | 278 ± 58 | 292 ± 67 | 269 ± 55 | 269 ± 55 |

| Vd (L) | 119 ± 25 | 130 ± 29 | 129 ± 28 | 128 ± 28 |

| Ae₀-₄₈ (% dose) | 63 ± 11 | 65 ± 10 | 60 ± 9 | 57 ± 8 |

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life; CL: Total body clearance; Vd: Volume of distribution at steady state; Ae₀-₄₈: Percentage of dose excreted unchanged in urine over 48 hours.

Table 2: Single-Dose Pharmacokinetics of Oral this compound in Healthy Adults [1][2]

| Parameter | 25 mg | 50 mg | 100 mg | 200 mg | 400 mg |

| Cmax (µg/mL) | 0.2 ± 0.1 | 0.4 ± 0.1 | 0.8 ± 0.2 | 1.5 ± 0.3 | 3.0 ± 0.6 |

| Tmax (h) | 0.7 ± 0.3 | 0.8 ± 0.3 | 1.0 ± 0.4 | 1.2 ± 0.5 | 1.5 ± 0.6 |

| AUC₀-∞ (µg·h/mL) | 0.9 ± 0.2 | 1.8 ± 0.4 | 3.8 ± 0.8 | 7.9 ± 1.7 | 16.2 ± 3.5 |

| t½ (h) | 4.6 ± 0.9 | 4.8 ± 1.0 | 5.1 ± 1.0 | 5.4 ± 1.1 | 5.9 ± 1.2 |

| Oral Bioavailability (F) | ~90% | ~90% | ~90% | ~90% | ~90% |

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life; F: Absolute oral bioavailability.

Table 3: Multiple-Dose Pharmacokinetics of Oral this compound in Healthy Adults (200 mg Twice Daily) [1]

| Parameter | Day 1 | Day 7 |

| Cmax (µg/mL) | 1.6 ± 0.4 | 1.9 ± 0.5 |

| Tmax (h) | 1.3 ± 0.5 | 1.4 ± 0.6 |

| AUC₀-₁₂ (µg·h/mL) | 8.4 ± 1.8 | 10.2 ± 2.2 |

| t½ (h) | 5.6 ± 1.2 | 6.1 ± 1.3 |

| Cmin (µg/mL) | - | 0.3 ± 0.1 |

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-₁₂: Area under the plasma concentration-time curve over a 12-hour dosing interval; t½: Elimination half-life; Cmin: Trough plasma concentration.

Key Pharmacokinetic Characteristics in Humans:

-

Absorption: Clinafloxacin is rapidly absorbed after oral administration, with peak plasma concentrations (Tmax) generally reached within 0.7 to 2 hours.[1][2][3]

-

Bioavailability: The absolute oral bioavailability of clinafloxacin is high, approximately 90%, and does not appear to be dose-dependent.[1][3]

-

Distribution: The volume of distribution of clinafloxacin is large, exceeding total body water, which suggests extensive tissue penetration.[1]

-

Metabolism and Excretion: A significant portion of the administered clinafloxacin dose, ranging from 40% to 75%, is excreted unchanged in the urine.[1] This indicates that renal clearance is a major pathway of elimination.[4] The remainder is likely eliminated through non-renal routes, including metabolism.

-

Half-life: The terminal elimination half-life of clinafloxacin in subjects with normal renal function is approximately 5 to 7 hours.[1]

-

Linearity: The pharmacokinetics of clinafloxacin appear to be linear over the therapeutic dose range, with Cmax and AUC increasing proportionally with the dose.[1]

-

Effect of Renal Impairment: In subjects with decreased renal function, the clearance of clinafloxacin is reduced, leading to higher plasma concentrations and a prolonged elimination half-life.[5] This suggests that dose adjustments may be necessary for patients with significant renal impairment.

Preclinical Pharmacokinetics: A General Overview

-

Rats: Fluoroquinolones generally exhibit good oral absorption in rats. Elimination is often a combination of renal and hepatic pathways.

-

Dogs: Oral bioavailability of fluoroquinolones in dogs can be more variable than in other species and may be influenced by the formulation. They typically have a large volume of distribution.

-

Monkeys: Non-human primates are often used in preclinical studies to predict human pharmacokinetics. However, species-specific differences in metabolism and transporter activity can lead to variations in bioavailability and clearance.[6] For some fluoroquinolones, oral bioavailability in monkeys has been shown to be a reasonable predictor for humans.

Experimental Protocols

The following sections detail the typical methodologies employed in the pharmacokinetic evaluation of this compound.

Clinical Pharmacokinetic Study Protocol

A typical clinical study to assess the pharmacokinetics and oral bioavailability of clinafloxacin would involve a randomized, crossover design.

-

Subject Recruitment: Healthy adult volunteers, after providing informed consent, would be screened for inclusion based on predefined criteria (e.g., age, weight, normal renal and hepatic function).

-

Drug Administration:

-

Intravenous (IV) Administration: A single dose of this compound would be administered as a constant-rate intravenous infusion over a specified period (e.g., 60 minutes).[1]

-

Oral Administration: A single oral dose of this compound would be administered with a standardized volume of water after an overnight fast.[1]

-

-

Blood Sampling: Serial blood samples would be collected from a peripheral vein at predefined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).

-

Urine Collection: Total urine output would be collected at specified intervals (e.g., 0-4, 4-8, 8-12, 12-24, and 24-48 hours) to determine the extent of renal excretion.[1]

-

Sample Processing and Storage: Blood samples would be collected in tubes containing an anticoagulant (e.g., heparin) and centrifuged to separate the plasma. Plasma and urine samples would be stored frozen (e.g., at -20°C or -70°C) until analysis.[4]

-

Bioanalytical Method: The concentration of clinafloxacin in plasma and urine samples would be determined using a validated bioanalytical method, typically high-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection.[1]

-

Pharmacokinetic Analysis: Plasma concentration-time data would be analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, CL, and Vd. Oral bioavailability (F) would be calculated as the ratio of the dose-normalized AUC after oral administration to the dose-normalized AUC after IV administration.[1]

Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)

A representative HPLC method for the quantification of clinafloxacin in human plasma is described below. This method is based on common practices for the analysis of fluoroquinolones.

-

Sample Preparation (Protein Precipitation):

-

To a 0.5 mL aliquot of plasma, an internal standard is added.

-

A protein precipitating agent, such as acetonitrile (B52724) or perchloric acid, is added to the plasma sample.[4]

-

The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

The supernatant is collected for analysis.

-

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or fluorescence detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M citric acid with ion-pairing agents) and an organic modifier (e.g., acetonitrile).[1] The pH of the mobile phase is adjusted to ensure optimal separation.

-

Flow Rate: A constant flow rate, typically around 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducibility.

-

Detection:

-

UV Detection: The column effluent is monitored at a wavelength of maximum absorbance for clinafloxacin, typically around 340 nm.[1]

-

Fluorescence Detection: Alternatively, a fluorescence detector can be used for enhanced sensitivity, with appropriate excitation and emission wavelengths.

-

-

-

Method Validation: The analytical method would be fully validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, sensitivity, recovery, and stability.

Visualizations

Experimental Workflow for a Human Pharmacokinetic Study

The following diagram illustrates the typical workflow for determining the pharmacokinetic profile and oral bioavailability of this compound in humans.

Caption: Workflow of a clinical pharmacokinetic study.

Logical Relationship of Clinafloxacin's Disposition

The following diagram illustrates the logical relationships involved in the absorption, distribution, metabolism, and excretion (ADME) of orally administered this compound.

Caption: ADME pathway of oral clinafloxacin.

References

- 1. Pharmacokinetics of Clinafloxacin after Single and Multiple Doses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The tolerance and pharmacokinetics of clinafloxacin (CI-960) in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinafloxacin - Wikipedia [en.wikipedia.org]

- 4. Drug Interactions with Clinafloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinafloxacin Pharmacokinetics in Subjects with Various Degrees of Renal Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A comparison of pharmacokinetics between humans and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Clinafloxacin Hydrochloride Phototoxicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clinafloxacin (B351), a potent fluoroquinolone antibiotic, has demonstrated significant promise in combating a wide range of bacterial infections. However, its clinical development has been impeded by a notable adverse effect: phototoxicity. This technical guide provides a comprehensive exploration of the molecular mechanisms underlying clinafloxacin hydrochloride's phototoxicity. Through a detailed review of preclinical studies, this document elucidates the key events, from the initial absorption of ultraviolet A (UVA) radiation to the subsequent generation of reactive oxygen species (ROS), DNA damage, and cellular injury. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals, offering a deeper understanding of this dose-limiting toxicity and providing a framework for the development of safer fluoroquinolone antibiotics.

Introduction

Fluoroquinolones are a critical class of synthetic broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] While highly effective, several fluoroquinolones have been associated with phototoxicity, a non-immunological, light-induced cutaneous reaction.[2] Clinafloxacin, a third-generation fluoroquinolone, exhibits potent antibacterial activity but also a high potential for phototoxicity, which has been a major factor in its limited clinical use.[1] Understanding the intricate molecular and cellular events that trigger this adverse reaction is paramount for the rational design of safer and more effective antibacterial agents.

This guide will systematically dissect the phototoxicity mechanism of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

The Physicochemical Basis of Phototoxicity

The phototoxic potential of clinafloxacin is intrinsically linked to its chemical structure, particularly the presence of a chlorine atom at the C-8 position of the quinolone ring.[2] Upon exposure to UVA radiation (typically in the 320-400 nm range), the clinafloxacin molecule absorbs photons, leading to its excitation to a higher energy state. This excited state is unstable and initiates a cascade of photochemical reactions.

The primary photochemical event is believed to be the photodehalogenation of the C-8 chlorine atom. This cleavage results in the formation of a highly reactive aryl cation and other radical species.[2] These reactive intermediates, along with the excited drug molecule, can then interact with molecular oxygen to generate a variety of ROS, which are the principal mediators of cellular damage.

Generation of Reactive Oxygen Species (ROS)

The interaction of photo-excited clinafloxacin and its degradation products with molecular oxygen leads to the formation of several cytotoxic ROS, primarily superoxide (B77818) anions (O₂⁻) and hydroxyl radicals (•OH).[3]

-

Superoxide Anion (O₂⁻): The excited clinafloxacin molecule can transfer an electron to molecular oxygen, forming the superoxide anion.

-

Hydroxyl Radical (•OH): The highly reactive hydroxyl radical can be generated through the Fenton reaction, where hydrogen peroxide (formed from the dismutation of superoxide) reacts with ferrous ions. Treatment of Chinese hamster ovary (CHO) cells with clinafloxacin in the presence of UVA has been shown to result in the formation of hydroxyl radicals.[3]

These ROS are highly reactive and can indiscriminately attack various cellular macromolecules, leading to widespread cellular damage.

Cellular Damage Mechanisms

The ROS generated during the photochemical degradation of clinafloxacin are the primary drivers of cellular injury, leading to lipid peroxidation, and DNA damage, and ultimately triggering cell death pathways.

Lipid Peroxidation

ROS, particularly the hydroxyl radical, can initiate a chain reaction of lipid peroxidation in cellular membranes. This process involves the abstraction of a hydrogen atom from a polyunsaturated fatty acid, leading to the formation of a lipid radical. This radical then reacts with oxygen to form a lipid peroxyl radical, which can propagate the chain reaction by abstracting a hydrogen atom from another lipid molecule. This cascade of reactions disrupts membrane integrity, leading to increased membrane permeability and eventual cell lysis.

DNA Damage

Clinafloxacin's phototoxicity extends to the genetic material of the cell, a phenomenon known as photogenotoxicity. In the presence of UVA, clinafloxacin has been demonstrated to induce DNA strand breakage and chromosome damage.[3] Studies using the comet assay on epidermal cells of SKH-1 mice treated orally with clinafloxacin and exposed to UVA have shown a significant increase in comet tail length, indicative of DNA damage.[4] In vitro studies comparing clinafloxacin and lomefloxacin (B1199960) found them to be equally effective in causing chromosome damage and DNA strand breaks in CHO cells upon UVA exposure.[3]

Signaling Pathways in Clinafloxacin Phototoxicity

While direct damage to cellular components by ROS is a major contributor to phototoxicity, the cellular response to this stress also involves the activation of specific signaling pathways. Though direct evidence for clinafloxacin is limited, studies on cellular responses to oxidative stress and UV radiation suggest the likely involvement of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Activation of these pathways can lead to the transcription of genes involved in inflammation, cell cycle arrest, and apoptosis, further contributing to the observed phototoxic effects.

Quantitative Data on Phototoxicity

The phototoxic potential of clinafloxacin has been assessed in various in vitro and in vivo models. The following tables summarize available quantitative data, including data from closely related and highly phototoxic fluoroquinolones, lomefloxacin and sparfloxacin, for comparative purposes.

Table 1: In Vitro Phototoxicity Data (3T3 Neutral Red Uptake Assay)

| Fluoroquinolone | IC50 (-UVA) (µg/mL) | IC50 (+UVA) (µg/mL) | Photo Irritation Factor (PIF) | Mean Photo Effect (MPE) |

| Sparfloxacin | 221.5 | 7.772 | 28.5 | Not Reported |

| Lomefloxacin | >1000 | 0.332 | >3012 | 0.332 |

| Ciprofloxacin | >1000 | 0.326 | >3067 | 0.326 |

| Levofloxacin | >1000 | 0.293 | >3413 | 0.293 |

| Norfloxacin | >1000 | 0.177 | >5650 | 0.177 |

Table 2: In Vivo Photogenotoxicity Data (Comet Assay in SKH-1 Mouse Epidermal Cells)

| Treatment | Dose (mg/kg) | UVA Exposure (J/cm²) | Mean Comet Tail Length (µm) ± SD |

| Vehicle | - | No | 21.0 ± 1.4 |

| Vehicle | - | Yes | 22.1 ± 1.6 |

| Clinafloxacin | 25 | No | 21.6 ± 1.5 |

| Clinafloxacin | 25 | Yes | 27.6 ± 2.6 |

| Lomefloxacin | 20 | No | 21.8 ± 1.5 |

| Lomefloxacin | 20 | Yes | 29.1 ± 3.4 |

| Ciprofloxacin | 200 | No | 22.1 ± 1.8 |

| Ciprofloxacin | 200 | Yes | 25.4 ± 2.5* |

*Statistically significant increase compared to the irradiated vehicle control group. Data adapted from[4].

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the phototoxicity of clinafloxacin.

In Vitro Phototoxicity: 3T3 Neutral Red Uptake (NRU) Assay

This assay assesses the phototoxic potential of a substance by comparing its cytotoxicity in the presence and absence of UVA light.

-

Cell Line: Balb/c 3T3 mouse fibroblasts.

-

Methodology:

-

Cells are seeded in 96-well plates and incubated for 24 hours.

-

The cell culture medium is replaced with serial dilutions of this compound in a suitable buffer (e.g., Earle's Balanced Salt Solution) for 60 minutes. Two sets of plates are prepared.

-

One set of plates is irradiated with a specific dose of UVA light (e.g., 5 J/cm²), while the other set is kept in the dark.

-

The treatment solution is replaced with culture medium, and the cells are incubated for another 24 hours.

-

A solution of Neutral Red dye is added to the cells and incubated to allow for uptake by viable cells.

-

The cells are washed, and the incorporated dye is extracted.

-

The absorbance of the extracted dye is measured spectrophotometrically (around 540 nm).

-

-

Data Analysis: The concentration of the test substance that reduces cell viability by 50% (IC50) is determined for both irradiated and non-irradiated conditions. The Photo Irritation Factor (PIF) is calculated as the ratio of IC50 (-UVA) to IC50 (+UVA). A PIF value greater than 5 is generally considered indicative of phototoxic potential.[2]

In Vivo Photogenotoxicity: Comet Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.

-

Animal Model: SKH-1 hairless mice.

-

Methodology:

-

Mice are administered this compound orally at a specified dose (e.g., 25 mg/kg).[4]

-

After a set period (e.g., 30 minutes), a designated skin area (e.g., the back) is exposed to a controlled dose of UVA radiation (e.g., 23.8 J/cm²).[4]

-

A biopsy of the exposed skin is taken, and epidermal cells are isolated.

-

The isolated cells are embedded in a low-melting-point agarose (B213101) gel on a microscope slide.

-

The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.

-

The slides are then placed in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind the DNA and are subjected to an electric field.

-

Damaged DNA (containing strand breaks) migrates out of the nucleus, forming a "comet tail."

-

The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualized using a fluorescence microscope.

-

-

Data Analysis: Image analysis software is used to quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the tail and the tail moment (the product of the tail length and the fraction of DNA in the tail).

Measurement of Reactive Oxygen Species (ROS)

Electron Spin Resonance (ESR) spectroscopy with spin trapping is a highly specific method for detecting and identifying short-lived free radicals.

-

Methodology:

-

A solution of this compound is prepared in a suitable buffer.

-

A spin trapping agent, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), is added to the solution. DMPO reacts with transient free radicals to form more stable radical adducts.

-

The solution is then irradiated with a UVA light source directly within the ESR spectrometer's cavity.

-

The ESR spectrum is recorded, and the characteristic signals of the DMPO-radical adducts (e.g., DMPO-OH for hydroxyl radicals) are identified and quantified.

-

Visualizing the Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows described in this guide.

Caption: Core phototoxicity mechanism of this compound.

Caption: Experimental workflow for the in vivo Comet Assay.

Caption: Postulated signaling pathways in clinafloxacin phototoxicity.

Conclusion

The phototoxicity of this compound is a complex process initiated by the absorption of UVA radiation and the subsequent generation of reactive oxygen species. These ROS inflict damage on vital cellular components, including lipids and DNA, and are thought to activate stress-related signaling pathways, culminating in cellular dysfunction and death. The presence of the C-8 chlorine atom is a key structural determinant of this adverse effect. While the potent antibacterial activity of clinafloxacin is desirable, its phototoxic liability underscores the importance of considering photosafety in the early stages of drug development. The experimental protocols and data presented in this guide provide a framework for assessing the phototoxic risk of new chemical entities and for guiding the development of safer and more effective fluoroquinolone antibiotics. A deeper understanding of these mechanisms will ultimately contribute to the creation of novel antibacterial agents with improved safety profiles.

References

- 1. Comparative study of skin phototoxicity with three drugs by an in vivo mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. digital.csic.es [digital.csic.es]

- 3. researchgate.net [researchgate.net]

- 4. Photo-chemically induced DNA effects in the comet assay with epidermal cells of SKH-1 mice after a single oral administration of different fluoroquinolones and 8-methoxypsoralen in combination with exposure to UVA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Combined Use of In Vitro Phototoxic Assessments and Cassette Dosing Pharmacokinetic Study for Phototoxicity Characterization of Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploration of alternative test methods to evaluate phototoxicity of ophthalmic agents by using Statens Seruminstitut Rabbit Cornea cell lines and 3D human reconstituted cornea models | PLOS One [journals.plos.org]

Clinafloxacin Hydrochloride: A Potent Agent Against Anaerobic Bacteria

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Clinafloxacin (B351), a fluoroquinolone antibiotic, has demonstrated significant in vitro activity against a broad spectrum of anaerobic bacteria, positioning it as a subject of interest for therapeutic applications in anaerobic infections. This technical guide provides a comprehensive overview of clinafloxacin hydrochloride's activity against these challenging pathogens, detailing quantitative susceptibility data, experimental methodologies, and the underlying mechanism of action.

Quantitative Susceptibility Data

The efficacy of clinafloxacin against various anaerobic bacteria has been quantified through the determination of Minimum Inhibitory Concentrations (MICs). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the in vitro activity of clinafloxacin against a range of clinically relevant anaerobic bacteria.

| Gram-Negative Anaerobic Bacilli | MIC50 (μg/mL) | MIC90 (μg/mL) | % Susceptible |

| Bacteroides fragilis group | 0.25 | 0.5 | 94-100% |

| Bacteroides fragilis | 0.25 | 0.5 | 94% |

| Other B. fragilis group isolates | 0.5 | 1 | 75% |

| Other Bacteroides spp. | ≤1 | ≤1 | 100% |

| Prevotella spp. | 0.25 | 0.5 | 87% |

| Porphyromonas spp. | ≤1 | ≤1 | 100% |

| Fusobacterium nucleatum | ≤1 | ≤1 | 100% |

| Fusobacterium mortiferum-varium group | 0.5 | 1 | 79% |

Table 1: In Vitro Activity of Clinafloxacin Against Gram-Negative Anaerobic Bacilli. Data compiled from multiple studies. The susceptibility breakpoint for clinafloxacin is ≤2 μg/mL.

| Gram-Positive Anaerobic Bacteria | MIC50 (μg/mL) | MIC90 (μg/mL) | % Susceptible |

| Non-sporing gram-positive bacilli | 0.5 | 1 | 74% |

| Clostridium spp. (other than C. difficile) | 0.25 | 0.5 | 89-100% |

| Clostridium difficile | 2 | 4 | 0% at ≤2 µg/mL |

Table 2: In Vitro Activity of Clinafloxacin Against Gram-Positive Anaerobic Bacteria. Data compiled from multiple studies. The susceptibility breakpoint for clinafloxacin is ≤2 μg/mL.

Experimental Protocols

The determination of clinafloxacin's in vitro activity against anaerobic bacteria predominantly relies on standardized susceptibility testing methods. The following outlines a typical experimental protocol based on the widely accepted agar (B569324) dilution technique.

Antimicrobial Susceptibility Testing: Agar Dilution Method

This method involves the incorporation of varying concentrations of the antimicrobial agent into an agar medium, followed by the inoculation of a standardized bacterial suspension.

1. Media Preparation:

-

Medium: Brucella-lysed blood agar is a commonly used medium for the susceptibility testing of anaerobic bacteria. Wilkins-Chalgren agar is another medium that has been used.

-

Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted to achieve the desired final concentrations in the agar.

2. Inoculum Preparation:

-

Bacterial Strains: Pure cultures of anaerobic bacterial isolates are grown in an appropriate broth medium (e.g., Schaedler broth) or on blood agar plates.

-

Standardization: The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ colony-forming units (CFU)/mL.

3. Inoculation:

-

A standardized volume of the bacterial suspension is applied to the surface of the agar plates containing different concentrations of clinafloxacin. A multipoint inoculator is often used to test multiple isolates simultaneously.

4. Incubation:

-

The inoculated plates are incubated under anaerobic conditions (e.g., in an anaerobic chamber or jar with a gas-generating system) at 35-37°C for 48 hours.

5. Interpretation:

-

The MIC is recorded as the lowest concentration of clinafloxacin that completely inhibits the visible growth of the bacteria.

-

Quality Control: Reference strains with known MIC values, such as Bacteroides fragilis ATCC 25285 and Bacteroides thetaiotaomicron ATCC 29741, are included in each experiment to ensure the accuracy and reproducibility of the results.

The following diagram illustrates the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of clinafloxacin against anaerobic bacteria using the agar dilution method.

Caption: Workflow for MIC determination using the agar dilution method.

Mechanism of Action

Clinafloxacin, like other fluoroquinolones, exerts its bactericidal effect by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. These enzymes are crucial for maintaining the proper topology of bacterial DNA during replication, transcription, and repair.

-

DNA Gyrase (a type II topoisomerase): This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of replication.

-

Topoisomerase IV (also a type II topoisomerase): This enzyme plays a critical role in the decatenation of daughter chromosomes following replication, allowing for their segregation into daughter cells.

By inhibiting these enzymes, clinafloxacin leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death.

The following diagram illustrates the mechanism of action of clinafloxacin in anaerobic bacteria.

Caption: Mechanism of action of clinafloxacin in anaerobic bacteria.

Conclusion

This compound exhibits potent in vitro activity against a wide range of anaerobic bacteria, including clinically important species from the Bacteroides fragilis group and various Clostridium species. Its mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV, provides a robust bactericidal effect. The standardized methodologies for susceptibility testing, such as the agar dilution method, are crucial for accurately assessing its efficacy. While clinafloxacin's clinical development has been halted due to safety concerns, the data on its potent antianaerobic activity remains valuable for research and the development of future antimicrobial agents.

Methodological & Application

Application Notes and Protocols for Clinafloxacin Hydrochloride Stock Solution Preparation in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clinafloxacin (B351) is a fluoroquinolone antibiotic with potent, broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair. In cell culture applications, clinafloxacin can be utilized for various purposes, including antibacterial studies, investigation of its effects on cellular processes, and as a selection agent. Accurate and reproducible preparation of a sterile stock solution is critical for obtaining reliable experimental results.

These application notes provide a comprehensive guide to preparing a clinafloxacin hydrochloride stock solution for use in cell culture experiments. The protocols and data presented are intended to ensure the consistent and effective use of this compound in a research setting.

Quantitative Data Summary

The solubility and stability of this compound are key parameters for the preparation of a reliable stock solution. The following table summarizes these properties based on available data. It is important to note that solubility can vary between different sources and batches of the compound.

| Parameter | Solvent | Value | Notes |

| Molecular Weight | - | 402.25 g/mol | For the hydrochloride salt. |

| Solubility | DMSO | 1.83 - 4.17 mg/mL (4.5 - 10.4 mM)[1][2] | Sonication is recommended to aid dissolution.[1] |

| Water | 1 - ≥13.13 mg/mL (2.5 - ≥32.6 mM)[1] | Sonication is recommended to aid dissolution.[1] | |

| Powder Storage | - | -20°C for up to 3 years.[2] | Store desiccated and protected from light. |

| Stock Solution Storage | DMSO | -80°C for up to 2 years.[1] | Aliquot to avoid repeated freeze-thaw cycles. |

| -20°C for up to 1 year.[1] | |||

| Recommended Working Concentration | Cell Culture Medium | 1 - 10 µg/mL | Varies depending on the cell line and application. A titration is recommended to determine the optimal concentration. For some sensitive cell lines, concentrations above 50 µg/mL may exhibit cytotoxicity. |

| No-Observed-Adverse-Effect-Level (NOAEL) for Cytotoxicity | V79 Cells | 41 µM | This value can be a starting point for determining non-toxic working concentrations in other cell lines. |

Experimental Protocols

Materials

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

-

Sterile, deionized or distilled water (for aqueous stock, if preferred)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional, but recommended)

-

Sterile serological pipettes and pipette tips

-

0.22 µm sterile syringe filters

-

Sterile syringes

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common solvent for preparing stock solutions of compounds for cell culture.

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to maintain the sterility of the stock solution.

-

Weighing: Accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh out 4.02 mg of this compound (Molecular Weight: 402.25 g/mol ).

-

Dissolution:

-

Transfer the weighed powder into a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM (e.g., add 1 mL of DMSO for 4.02 mg of powder).

-

Vortex the solution vigorously for 1-2 minutes to dissolve the powder.

-

If the powder does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes, or until the solution is clear.[1]

-

-

Sterilization (Optional but Recommended):

-

If the initial components were not sterile, or for an extra measure of sterility, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube. This is particularly important if the stock solution will be added directly to large volumes of cell culture medium.

-

-

Aliquoting and Storage:

-

Dispense the stock solution into single-use aliquots (e.g., 20-100 µL) in sterile microcentrifuge tubes or cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles.[1]

-

Clearly label the aliquots with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[1]

-

Protocol for Diluting the Stock Solution into Cell Culture Medium

-

Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Pre-warming: Pre-warm the cell culture medium to 37°C before adding the diluted drug to prevent precipitation.

-

Serial Dilution (Recommended): To minimize the risk of precipitation and ensure accurate dosing, it is recommended to perform a serial dilution. For example, to achieve a final concentration of 10 µg/mL in the cell culture medium:

-

Prepare an intermediate dilution by adding a small volume of the 10 mM stock solution to a larger volume of sterile PBS or cell culture medium.

-

Add the appropriate volume of the intermediate dilution to your final culture volume.

-

-

Direct Dilution: Alternatively, for direct dilution, add the required volume of the stock solution to the pre-warmed cell culture medium. For instance, to make a 10 µg/mL final concentration in 10 mL of medium, add 2.49 µL of the 10 mM stock solution. Ensure rapid mixing to prevent localized high concentrations that could lead to precipitation.

-

Final Mixing: Gently swirl the culture flask or plate to ensure a homogenous distribution of the compound in the medium.

Mandatory Visualizations

References

Application Note: A Robust and Sensitive HPLC Method for the Quantification of Clinafloxacin Hydrochloride in Human Plasma

Introduction

Clinafloxacin (B351) is a broad-spectrum fluoroquinolone antibiotic that has demonstrated potent activity against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria. To support pharmacokinetic and toxicokinetic studies in drug development, a reliable and validated bioanalytical method for the quantification of clinafloxacin in biological matrices such as plasma is essential. This application note describes a detailed high-performance liquid chromatography (HPLC) method for the determination of clinafloxacin hydrochloride in human plasma. The method is based on a simple protein precipitation extraction procedure followed by reversed-phase isocratic chromatography with UV detection.

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., Ciprofloxacin or another suitable fluoroquinolone)

-

Acetonitrile (B52724) (HPLC grade)

-

Citric acid

-

Perchloric acid

-

Water (HPLC grade or equivalent)

-

Human plasma (drug-free)

Equipment

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Pipettes and tips

-

Volumetric flasks and other standard laboratory glassware

Experimental Protocols

1. Preparation of Solutions

-

Ion Pairing Solution (0.05 M Citric Acid, 1.15 mM Tetrabutylammonium hydroxide, 0.1% Ammonium perchlorate):

-

Dissolve the appropriate amount of citric acid in HPLC grade water to make a 0.05 M solution.

-

Add tetrabutylammonium hydroxide to a final concentration of 1.15 mM.

-

Add ammonium perchlorate to a final concentration of 0.1%.

-

Mix thoroughly and adjust the pH if necessary.

-

-

Mobile Phase: Prepare the mobile phase by mixing the ion pairing solution and acetonitrile in a ratio of 80:20 (v/v).[1] Degas the mobile phase before use.

-

Standard Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of this compound and the internal standard into separate 10 mL volumetric flasks.

-

Dissolve and dilute to volume with a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phase).

-

-

Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solutions with the mobile phase to obtain a range of concentrations for calibration and quality control samples.

2. Sample Preparation (Protein Precipitation)

-

Pipette 500 µL of plasma sample into a microcentrifuge tube.

-

Add 50 µL of the internal standard working solution and vortex briefly.

-

Add 1 mL of acetonitrile (as the precipitating agent) to the plasma sample.

-

Vortex mix for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue with 200 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an HPLC vial for injection.

3. Chromatographic Conditions

The chromatographic analysis is performed using the following parameters:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Ion Pairing Solution:Acetonitrile (80:20, v/v)[1] |

| Flow Rate | 1.0 mL/min[1] |

| Injection Volume | 20 µL |

| Detector | UV at 340 nm[1] |

| Column Temperature | Ambient |

| Run Time | Approximately 10 minutes |

Method Validation and Performance

The method should be validated according to standard bioanalytical method validation guidelines. Key parameters to evaluate include:

Linearity: The calibration curve for clinafloxacin in plasma was linear over the concentration range of 0.025 to 10.0 µg/mL.[1]

Accuracy and Precision: The inter-assay accuracy was reported to be within 4.9%, with an inter-assay precision of 3.7% over the quantitation range.[1]

Quantitative Data Summary

| Parameter | Result |

| Quantitation Range | 0.025 - 10.0 µg/mL[1] |

| Inter-assay Accuracy | Within 4.9%[1] |

| Inter-assay Precision | 3.7%[1] |

| Detection Method | UV |

| Wavelength | 340 nm[1] |

Visualizations

Caption: Workflow for the preparation of plasma samples for HPLC analysis.

Caption: Logical flow of the HPLC analysis for clinafloxacin quantification.

This application note provides a detailed protocol for a simple, rapid, and reliable HPLC method for the quantification of this compound in human plasma. The method utilizes protein precipitation for sample cleanup, followed by isocratic reversed-phase chromatography with UV detection. The described method is suitable for use in pharmacokinetic studies and other drug development applications requiring the measurement of clinafloxacin concentrations in plasma.

References

Determining the Minimum Inhibitory Concentration (MIC) of Clinafloxacin Hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of Clinafloxacin hydrochloride, a potent fluoroquinolone antibiotic. The methodologies outlined herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are intended to ensure accuracy and reproducibility in research and drug development settings. This guide covers two primary methods: broth microdilution and agar (B569324) dilution, providing step-by-step instructions for each. Additionally, a summary of reported MIC values for this compound against a variety of bacterial pathogens is presented for comparative purposes.

Introduction

Clinafloxacin is a broad-spectrum fluoroquinolone antibiotic with demonstrated activity against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria.[1][2] The determination of its Minimum Inhibitory Concentration (MIC) is a critical in vitro parameter used to assess its potency and to define the susceptibility or resistance of specific bacterial strains to its action.[3][4][5] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized in vitro conditions.[3][6] Accurate and consistent MIC determination is essential for preclinical evaluation, surveillance studies, and for establishing clinical breakpoints.

This application note details the standardized procedures for determining the MIC of this compound using the broth microdilution and agar dilution methods, which are considered the gold standard for antimicrobial susceptibility testing.[7][8]

Data Presentation: this compound MIC Values

The following table summarizes the reported MIC values for this compound against various bacterial species. These values are provided as a reference for researchers. It is important to note that MIC values can vary depending on the specific strain, testing methodology, and laboratory conditions.

| Bacterial Species | Strain Information | MIC (µg/mL) | Reference |

| Streptococcus pneumoniae | Wild Type | 0.125 | [2] |

| Streptococcus pneumoniae | Penicillin-Susceptible | 0.12 | [1] |

| Streptococcus pneumoniae | Penicillin-Resistant | 0.12 | [1] |

| Staphylococcus aureus | Wild Type | 0.016 | [1] |

| Staphylococcus aureus | gyrA mutant | 0.063 | [1] |

| Staphylococcus aureus | parC mutant | 0.915 | [1] |

| Gram-Positive Cocci | Various | ≤0.015 - 0.5 | [9] |

| Enterococcus faecalis | Various | 0.12 - 1 | [9] |

| Enterobacteriaceae | Various | ≤0.015 - 4 | [9] |

| Pseudomonas aeruginosa | Various | 0.25 - >16 | [9] |

| Anaerobic Bacteria | Various | ≤0.015 - 2 | [9] |

Experimental Protocols

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents in a liquid growth medium.[10][11] This method is particularly suitable for testing a large number of isolates simultaneously.

Materials:

-

This compound powder

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial cultures (logarithmic growth phase)

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Multichannel pipette

Protocol:

-

Preparation of this compound Stock Solution:

-

Accurately weigh the this compound powder.

-

Dissolve the powder in a suitable solvent (e.g., sterile deionized water, potentially with a small amount of NaOH to aid dissolution, followed by neutralization with HCl) to create a high-concentration stock solution (e.g., 1280 µg/mL).

-

Sterilize the stock solution by filtration through a 0.22 µm filter.

-

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.

-

Add 50 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 50 µL from the tenth well. The eleventh well will serve as the growth control (no antibiotic), and the twelfth well as the sterility control (no bacteria).[12]

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hours) agar plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[4]

-

Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial suspension. The final volume in each well will be 100 µL.

-

Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[10]

-

-

Interpretation of Results:

-

Following incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

Agar Dilution Method

The agar dilution method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.[7][13] This method is considered the reference standard for antimicrobial susceptibility testing.[7]

Materials:

-

This compound powder

-

Mueller-Hinton Agar (MHA)

-

Bacterial cultures (logarithmic growth phase)

-

0.5 McFarland turbidity standard

-

Sterile saline or PBS

-

Sterile petri dishes

-

Inoculum replicating apparatus (e.g., Steers replicator)

-

Incubator (35°C ± 2°C)

Protocol:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution as described in the broth microdilution protocol.

-

-

Preparation of Agar Plates:

-

Prepare molten MHA and cool it to 45-50°C in a water bath.[4]

-

Prepare a series of twofold dilutions of the this compound stock solution.

-

Add 1 part of each antibiotic dilution to 9 parts of molten MHA to achieve the final desired concentrations in the agar plates.[14]

-

Pour the agar into sterile petri dishes and allow them to solidify.

-

Include a control plate with no antibiotic.

-

-

Preparation of Bacterial Inoculum:

-

Prepare and standardize the bacterial inoculum to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

Further dilute the standardized suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.[4]

-

-

Inoculation and Incubation:

-

Using an inoculum replicating apparatus, spot-inoculate the surface of each agar plate with the bacterial suspensions.

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.[7]

-

-

Interpretation of Results:

-

After incubation, examine the plates for bacterial growth at the inoculation spots.

-

The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, disregarding a single colony or a faint haze.[3]

-

Mandatory Visualizations

Caption: Experimental workflow for determining the MIC of this compound.

Quality Control

To ensure the accuracy and reproducibility of the MIC determination, it is crucial to include quality control (QC) strains with known MIC values in each experimental run. Recommended QC strains include Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Staphylococcus aureus ATCC 29213, and Streptococcus pneumoniae ATCC 49619.[9] The obtained MIC values for these QC strains should fall within the acceptable ranges specified by CLSI or other relevant regulatory bodies.

Conclusion

The broth microdilution and agar dilution methods are robust and reliable for determining the MIC of this compound. Adherence to standardized protocols, including the use of appropriate quality control measures, is paramount for generating accurate and comparable data. The information and protocols provided in this document serve as a comprehensive guide for researchers and scientists involved in the evaluation of this important antimicrobial agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. idexx.dk [idexx.dk]

- 6. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 7. Agar dilution - Wikipedia [en.wikipedia.org]

- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]